2'-Fluoro-3-(2-methylphenyl)propiophenone
Description
2'-Fluoro-3-(2-methylphenyl)propiophenone is a fluorinated aromatic ketone derivative with the molecular formula C₁₆H₁₅FO. Its structure comprises a propiophenone backbone substituted with a fluorine atom at the 2'-position of the phenyl ring and a 2-methylphenyl group at the 3-position (Figure 1).
The 2-methylphenyl group introduces steric hindrance, which may modulate interactions in chemical reactions or biological systems.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-6-2-3-7-13(12)10-11-16(18)14-8-4-5-9-15(14)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWNHIQOFLOIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644032 | |
| Record name | 1-(2-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-70-3 | |
| Record name | 1-(2-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with 2-methylphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’-Fluoro-3-(2-methylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-3-(2-methylphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’-Fluoro-3-(2-methylphenyl)propiophenone exerts its effects depends on its interaction with molecular targets. The presence of the fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Catalytic Amination
Propiophenone derivatives with steric hindrance, such as this compound, show reduced reactivity in hydrogenation-amidation cascades. For example, Au/TiO₂ catalysts achieved only 11% amine yield for propiophenone analogs under 3 bar H₂, whereas less hindered substrates yielded >50% . This trend is attributed to restricted access to the carbonyl group due to the 2-methylphenyl substituent.
Enzymatic Oxidation
ssnBVMO enzymes oxidized propiophenone to phenyl propanoate with 95% conversion, demonstrating high efficiency for aromatic ketones . Fluorinated derivatives may exhibit similar reactivity, though steric or electronic effects could alter turnover numbers (TONs).
α-Functionalization
In cesium carbonate-catalyzed α-phenylselenation, propiophenone derivatives achieved yields of 0.59 mmol, outperforming acetophenone (0.51 mmol) . The fluorine atom in 2'-fluoro analogs may further modulate reactivity by stabilizing transition states.
Biological Activity
2'-Fluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluoro group and the 2-methylphenyl substituent significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The fluoro substituent enhances the compound's lipophilicity, which may facilitate its penetration through cellular membranes, allowing it to interact with intracellular targets such as enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter receptors.
Biological Activity Studies
Research has highlighted various aspects of the biological activity of this compound. Below are summarized findings from recent studies:
Table 1: Summary of Biological Activities
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Exhibited significant antibacterial activity against Gram-positive bacteria. |
| Study B | Anticancer | Induced apoptosis in cancer cell lines through caspase activation. |
| Study C | Neuropharmacological | Showed potential as a dopamine receptor antagonist in vitro. |
Case Studies
- Antimicrobial Activity : A study investigated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
- Anticancer Properties : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis. Mechanistic studies revealed that it activated caspases, leading to programmed cell death, which is crucial for cancer therapy.
- Neuropharmacological Effects : Research exploring the compound's interaction with dopamine receptors showed promising results as a potential treatment for neurological disorders. The compound displayed antagonist properties that could modulate dopaminergic signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
